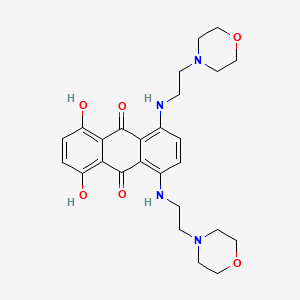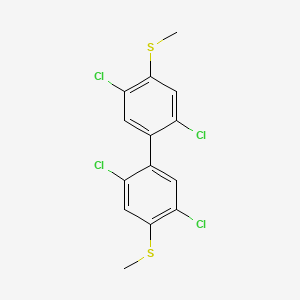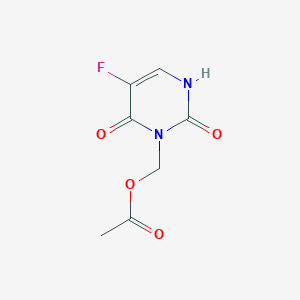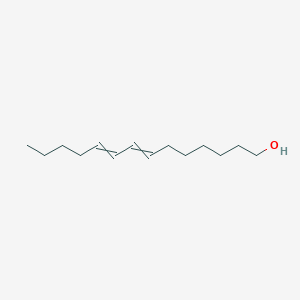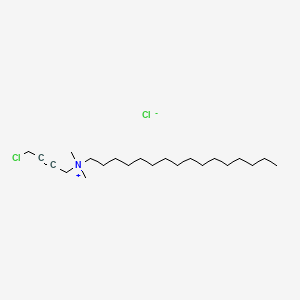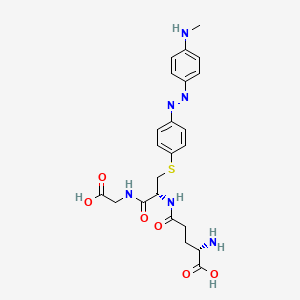![molecular formula C18H18O7 B14462806 2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid CAS No. 70342-22-2](/img/structure/B14462806.png)
2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoobtusatic acid is a naturally occurring compound found in certain plant species. It belongs to the class of organic compounds known as diterpenoids, which are characterized by their complex molecular structures and diverse biological activities. Isoobtusatic acid has garnered significant interest in scientific research due to its potential therapeutic properties and its role in various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of isoobtusatic acid typically involves multi-step organic reactions. One common synthetic route starts with the precursor compound, geranylgeranyl pyrophosphate, which undergoes a series of cyclization and oxidation reactions to form the diterpenoid skeleton. The final steps involve specific functional group modifications to yield isoobtusatic acid. Reaction conditions often include the use of strong acids or bases, oxidizing agents, and controlled temperature settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of isoobtusatic acid may involve the extraction of the compound from natural sources, such as specific plant species known to contain high levels of the diterpenoid. Advanced extraction techniques, such as supercritical fluid extraction or solvent extraction, are employed to isolate the compound in its pure form. Additionally, biotechnological approaches, including microbial fermentation and genetic engineering, are being explored to enhance the yield and efficiency of isoobtusatic acid production.
Análisis De Reacciones Químicas
Types of Reactions
Isoobtusatic acid undergoes various chemical reactions, including:
Oxidation: Isoobtusatic acid can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups of isoobtusatic acid, leading to the formation of reduced analogs.
Substitution: Isoobtusatic acid can participate in substitution reactions, where specific functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Reaction Conditions: Reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of isoobtusatic acid, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Isoobtusatic acid has a wide range of scientific research applications, including:
Chemistry: Isoobtusatic acid serves as a valuable intermediate in the synthesis of complex organic molecules and natural product derivatives.
Biology: The compound is studied for its role in plant metabolism and its potential as a natural pesticide.
Medicine: Isoobtusatic acid exhibits promising therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. It is being investigated for its potential use in drug development.
Industry: Isoobtusatic acid is used in the formulation of natural health products and cosmetics due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of isoobtusatic acid involves its interaction with specific molecular targets and pathways. Isoobtusatic acid is known to modulate various signaling pathways, including the MAPK/ERK pathway, which plays a crucial role in cell proliferation and apoptosis. Additionally, isoobtusatic acid can bind to specific receptors, leading to the activation or inhibition of downstream signaling cascades. These interactions result in the compound’s diverse biological effects, such as anti-inflammatory and anticancer activities.
Comparación Con Compuestos Similares
Isoobtusatic acid can be compared with other diterpenoids, such as:
Abietic Acid: Similar in structure but differs in its biological activities and applications.
Forskolin: Known for its role in activating adenylate cyclase and increasing cyclic AMP levels.
Taxol: A well-known anticancer agent with a complex diterpenoid structure.
Isoobtusatic acid is unique due to its specific molecular interactions and the distinct biological pathways it modulates. Its diverse range of applications and potential therapeutic benefits make it a compound of significant interest in scientific research.
Propiedades
Número CAS |
70342-22-2 |
|---|---|
Fórmula molecular |
C18H18O7 |
Peso molecular |
346.3 g/mol |
Nombre IUPAC |
2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-3,6-dimethylbenzoic acid |
InChI |
InChI=1S/C18H18O7/c1-8-5-11(24-4)7-12(19)14(8)18(23)25-13-6-9(2)15(17(21)22)16(20)10(13)3/h5-7,19-20H,1-4H3,(H,21,22) |
Clave InChI |
FVYOPZXVFTVTDA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)OC2=C(C(=C(C(=C2)C)C(=O)O)O)C)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


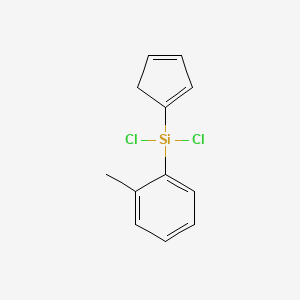

![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
